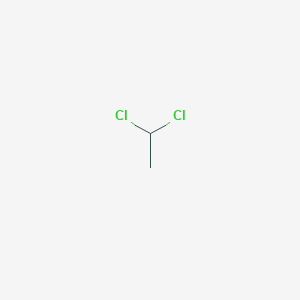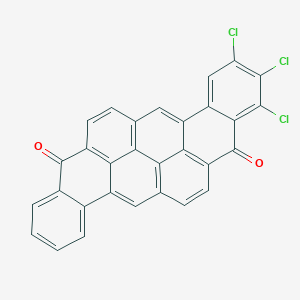
8,16-Pyranthrenedione, trichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,16-Pyranthrenedione, trichloro- is a chemical compound that belongs to the family of polycyclic aromatic hydrocarbons. It is a yellowish crystalline powder that is used in various scientific research applications.
Wirkmechanismus
The mechanism of action of 8,16-Pyranthrenedione, trichloro- is not fully understood. However, it is believed to induce DNA damage by forming adducts with DNA molecules. These adducts can interfere with the normal functioning of DNA, leading to mutations and other types of damage. Additionally, 8,16-Pyranthrenedione, trichloro- has been shown to inhibit the activity of certain enzymes, which can also contribute to its effects on cells.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 8,16-Pyranthrenedione, trichloro- are complex and can vary depending on the specific experimental conditions. However, some general effects have been observed. For example, this compound has been shown to induce apoptosis (programmed cell death) in certain types of cells. It has also been shown to cause oxidative stress, which can lead to damage to cell membranes and other structures.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 8,16-Pyranthrenedione, trichloro- in lab experiments is its ability to induce DNA damage in cells. This can be useful in studying the mechanisms of DNA repair and in developing new drugs and therapies. Additionally, 8,16-Pyranthrenedione, trichloro- is relatively stable and easy to handle, which makes it a convenient compound to work with. However, one limitation of using this compound is its potential toxicity. It can be harmful to cells and can cause damage to DNA, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research involving 8,16-Pyranthrenedione, trichloro-. One area of interest is in the development of new drugs and therapies that target DNA damage and repair pathways. Additionally, there is ongoing research into the mechanisms of action of this compound, which could lead to a better understanding of its effects on cells. Finally, there is interest in exploring the potential use of 8,16-Pyranthrenedione, trichloro- in nanotechnology and other emerging fields of research.
Conclusion
In conclusion, 8,16-Pyranthrenedione, trichloro- is a chemical compound that has a wide range of scientific research applications. Its ability to induce DNA damage makes it useful in studying the mechanisms of DNA repair and in developing new drugs and therapies. However, its potential toxicity and complex effects on cells make it important to use caution when working with this compound. Ongoing research into the mechanisms of action and future directions for its use in research will continue to shed light on its potential applications.
Synthesemethoden
The synthesis of 8,16-Pyranthrenedione, trichloro- involves the reaction of pyrene with chlorine. The reaction takes place in the presence of a catalyst such as iron or aluminum chloride. The yield of the reaction is typically around 50%, and the product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
8,16-Pyranthrenedione, trichloro- is used in various scientific research applications. One of the main uses of this compound is in the study of DNA damage and repair. It has been shown to induce DNA damage in cells, which can be useful in understanding the mechanisms of DNA repair. Additionally, 8,16-Pyranthrenedione, trichloro- has been used in the study of enzyme-catalyzed reactions, as well as in the development of new drugs and therapies.
Eigenschaften
CAS-Nummer |
1324-34-1 |
|---|---|
Produktname |
8,16-Pyranthrenedione, trichloro- |
Molekularformel |
C30H11Cl3O2 |
Molekulargewicht |
509.8 g/mol |
IUPAC-Name |
1,2,3-trichloropyranthrene-8,16-dione |
InChI |
InChI=1S/C30H11Cl3O2/c31-21-11-20-19-10-13-5-7-16-24-18(14-3-1-2-4-15(14)29(16)34)9-12-6-8-17(25(19)23(12)22(13)24)30(35)26(20)28(33)27(21)32/h1-11H |
InChI-Schlüssel |
TYXGVROLOQMZIC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC4=C5C6=C(C=CC(=C36)C2=O)C=C7C5=C(C=C4)C(=O)C8=C(C(=C(C=C78)Cl)Cl)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC4=C5C6=C(C=CC(=C36)C2=O)C=C7C5=C(C=C4)C(=O)C8=C(C(=C(C=C78)Cl)Cl)Cl |
Andere CAS-Nummern |
1324-34-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



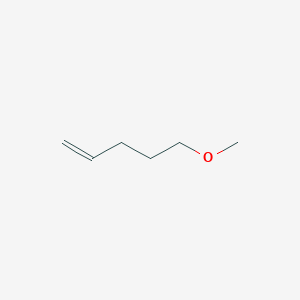
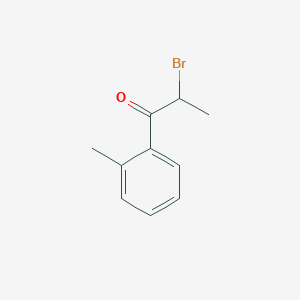
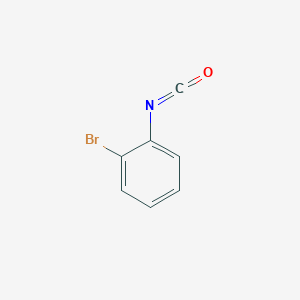

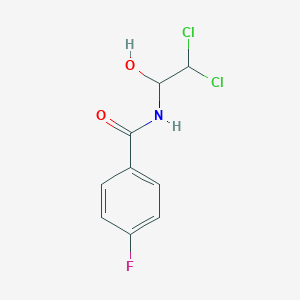
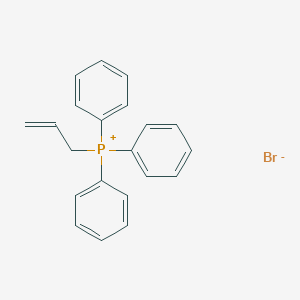
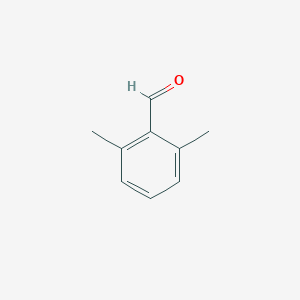
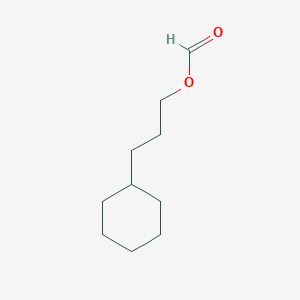
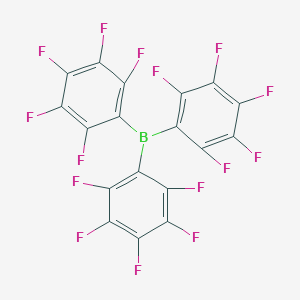
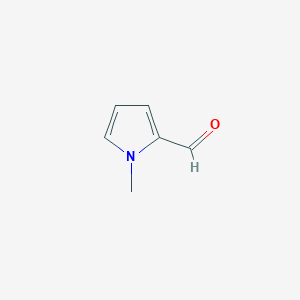
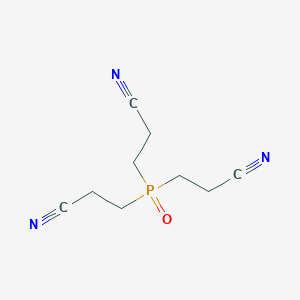
![1-[4-(4-Aminophenoxy)phenyl]ethanone](/img/structure/B72301.png)
![Acetamide, N-[(phenylamino)thioxomethyl]-](/img/structure/B72306.png)
